molecular formula C25H22N4O3S B11144198 methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11144198
M. Wt: 458.5 g/mol
InChI Key: KFYRUBGIIJBCJP-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound. It features a pyrazole ring, a pyrimidothiazine core, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. The starting materials often include 1,3-diphenyl-1H-pyrazole and various substituted thiazines. Key steps may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with diketones.

    Construction of the pyrimidothiazine core: This involves cyclization reactions using appropriate thiazine precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the thiazine core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Research: Used as a probe to study enzyme interactions or cellular pathways.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrazole and thiazine rings may play a crucial role in binding to the active sites of proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole derivatives: Known for their biological activities.

    Pyrimidothiazine derivatives: Studied for their medicinal properties.

Uniqueness

Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H22N4O3S/c1-16-21(24(31)32-2)23(29-20(30)13-14-33-25(29)26-16)19-15-28(18-11-7-4-8-12-18)27-22(19)17-9-5-3-6-10-17/h3-12,15,23H,13-14H2,1-2H3

InChI Key

KFYRUBGIIJBCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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